

D-Myo-phosphatidylinositol diC16-d5 physical properties

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Compound of Interest

Compound Name: *D-Myo-phosphatidylinositol diC16-d5*

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Technical Guide: D-Myo-phosphatidylinositol diC16-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **D-Myo-phosphatidylinositol diC16-d5**, its role in cellular signaling, and relevant experimental methodologies. This deuterated phosphoinositide is a critical tool for researchers studying lipid signaling pathways, particularly in the context of mass spectrometry-based quantification.

Core Physical and Chemical Properties

D-Myo-phosphatidylinositol diC16-d5, also known as 1,2-dipalmitoyl-d5-sn-glycero-3-phospho-(1-D-myo-inositol), is a deuterated synthetic analog of a common phosphatidylinositol (PI) species. The five deuterium atoms on the glycerol backbone make it an ideal internal standard for mass spectrometry, allowing for precise quantification of its non-deuterated counterpart in complex biological samples.

Property	Value	Source
Molecular Formula	C41H73D5NaO13P	[1]
Molecular Weight	838.06 g/mol	[1]
Solubility	<1 mg/mL in 1:2:0.8 Chloroform:Methanol:Water	[1]
Storage	Store as a solid at -20°C or below. Stable for at least one year under these conditions.[2]	[2]
Melting Point	Data for the deuterated form is not readily available in public literature. The non-deuterated form, 1,2-dipalmitoyl-sn-glycero-3-phospho-(1-D-myo-inositol), undergoes a phase transition from a gel to a liquid crystalline state, but a distinct melting point is not typically reported for such lipids. The phase transition temperature is influenced by hydration and other factors.[3][4]	[3][4]
Aggregation Properties	Specific critical micelle concentration (CMC) for D-Myo-phosphatidylinositol diC16-d5 is not specified in available literature. Phospholipids with long acyl chains, such as dipalmitoyl phosphatidylinositol, tend to form bilayers (liposomes) in aqueous solutions rather than micelles. The CMC for dipalmitoylphosphatidylcholine has been studied, but direct	[5][6]

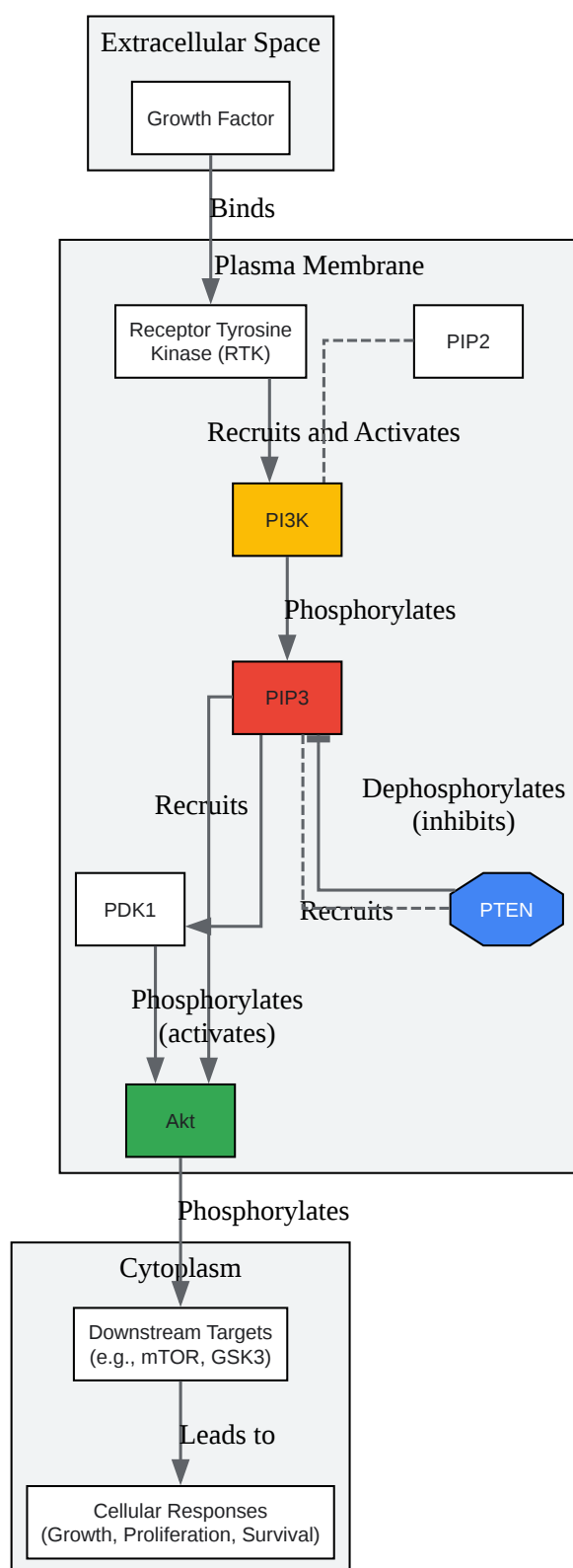
data for dipalmitoyl
phosphatidylinositol is scarce.

[5][6]

Role in Cellular Signaling: The PI3K/Akt Pathway

Phosphatidylinositols are key components of cell membranes and play a crucial role in signal transduction. D-Myo-phosphatidylinositol diC16 serves as a precursor for the generation of various phosphorylated derivatives, which act as second messengers in numerous signaling pathways. The most prominent of these is the PI3K/Akt pathway, which is central to cell growth, proliferation, survival, and metabolism.

Upon stimulation by growth factors or other extracellular signals, phosphoinositide 3-kinase (PI3K) is activated and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7][8][9] PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[8][9] Activated Akt proceeds to phosphorylate a multitude of substrates, thereby regulating diverse cellular processes.[8][10] The use of deuterated standards like **D-Myo-phosphatidylinositol diC16-d5** allows for the accurate measurement of fluxes through this pathway.



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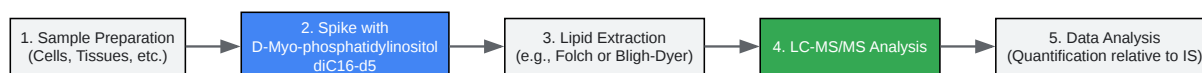
Caption: The PI3K/Akt signaling pathway.

Experimental Protocols

The unique physical properties of **D-Myo-phosphatidylinositol diC16-d5** make it an invaluable tool in various experimental settings, primarily as an internal standard for quantitative mass spectrometry.

Experimental Workflow: Lipid Extraction and Mass Spectrometry Analysis

The general workflow for using **D-Myo-phosphatidylinositol diC16-d5** as an internal standard in a lipidomics experiment is outlined below.



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Caption: General workflow for lipidomics using a deuterated internal standard.

Detailed Methodologies

1. Lipid Extraction with Internal Standard Spiking

This protocol is a modification of the Folch method, incorporating the internal standard at the initial step to account for variations in extraction efficiency.

- Materials:
 - Biological sample (e.g., cell pellet, tissue homogenate)
 - **D-Myo-phosphatidylinositol diC16-d5** stock solution of known concentration in a suitable organic solvent.
 - Chloroform
 - Methanol

- 0.9% NaCl solution
- Glass centrifuge tubes with Teflon-lined caps
- Procedure:
 - To a glass centrifuge tube, add the biological sample.
 - Add a precise amount of the **D-Myo-phosphatidylinositol diC16-d5** internal standard stock solution. The amount should be chosen to be within the linear range of the mass spectrometer and comparable to the expected amount of the endogenous analyte.
 - Add a 2:1 mixture of chloroform:methanol to the sample. The final volume should be sufficient to ensure a single-phase mixture.
 - Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
 - Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
 - Vortex briefly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
 - Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
 - Dry the lipid extract under a stream of nitrogen gas.
 - Resuspend the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

2. LC-MS/MS Analysis for Phosphoinositide Quantification

This method utilizes liquid chromatography to separate lipid species prior to detection by tandem mass spectrometry.

- Instrumentation:
 - High-performance liquid chromatography (HPLC) system

- Reversed-phase C18 column suitable for lipid analysis
- Tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
- LC Conditions (Example):
 - Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with a suitable additive like ammonium formate.
 - Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additive.
 - Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is typically used to elute lipids based on their polarity.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.1-0.5 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
- MS/MS Conditions:
 - Ionization Mode: Negative ion mode is typically used for phosphoinositides due to the phosphate group.
 - Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is highly specific and sensitive for quantification. Precursor ions corresponding to the endogenous and deuterated phosphatidylinositol are selected, and specific fragment ions are monitored.
 - Endogenous PI(16:0/16:0): Monitor the transition for the non-deuterated lipid.
 - Internal Standard PI(16:0/16:0)-d5: Monitor the transition for the deuterated lipid, which will have a mass shift of +5 Da.
 - On a high-resolution instrument, extracted ion chromatograms for the exact masses of the precursor ions can be used.

3. Data Analysis and Quantification

- Integrate the peak areas for both the endogenous D-Myo-phosphatidylinositol diC16 and the deuterated internal standard (**D-Myo-phosphatidylinositol diC16-d5**).
- Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.
- Quantify the amount of the endogenous lipid by comparing this ratio to a standard curve generated with known amounts of the non-deuterated standard and a fixed amount of the internal standard.

This technical guide provides a foundational understanding of the physical properties and applications of **D-Myo-phosphatidylinositol diC16-d5**. For specific experimental applications, further optimization of the protocols may be required. The toxicological properties of this compound are not fully known, and it should be handled with appropriate laboratory safety precautions.[2]

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